molecular formula C15H12BrClO2 B5806993 4-bromo-2,6-dimethylphenyl 2-chlorobenzoate

4-bromo-2,6-dimethylphenyl 2-chlorobenzoate

Cat. No. B5806993
M. Wt: 339.61 g/mol
InChI Key: UYKVNHLZFXGYJW-UHFFFAOYSA-N
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Description

4-bromo-2,6-dimethylphenyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in organic synthesis and has shown promising results in scientific research studies. In

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylphenyl 2-chlorobenzoate is not well understood. However, it is believed that this compound acts as a nucleophile in various organic reactions, including palladium-catalyzed cross-coupling reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, this compound is not intended for use in humans and has not been extensively studied in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-2,6-dimethylphenyl 2-chlorobenzoate in lab experiments is its versatility in organic synthesis. This compound has been shown to be effective in the synthesis of various organic compounds, making it a valuable tool in the field of organic chemistry. However, one of the limitations of using this compound is its potential toxicity. This compound should be handled with care and appropriate safety precautions should be taken when working with it.

Future Directions

There are several future directions for research involving 4-bromo-2,6-dimethylphenyl 2-chlorobenzoate. One potential area of research is the development of new synthetic methodologies using this compound as a key reagent. Additionally, further studies are needed to understand the mechanism of action and potential applications of this compound in various fields, including pharmaceuticals, agrochemicals, and materials science. Finally, research is needed to explore the potential toxicity of this compound and to develop appropriate safety guidelines for its use in lab experiments.
Conclusion
In conclusion, this compound is a valuable compound in the field of organic synthesis with potential applications in various fields. While the mechanism of action and potential toxicity of this compound are not well understood, its versatility in organic synthesis makes it a valuable tool for researchers. Further research is needed to explore the potential applications and limitations of this compound in various fields and to develop appropriate safety guidelines for its use in lab experiments.

Synthesis Methods

4-bromo-2,6-dimethylphenyl 2-chlorobenzoate can be synthesized through a multi-step process involving the use of various reagents and conditions. The synthesis typically involves the reaction of 4-bromo-2,6-dimethylphenol with thionyl chloride to form 4-bromo-2,6-dimethylphenyl chloroformate. This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a catalyst to form the final product, this compound.

Scientific Research Applications

4-bromo-2,6-dimethylphenyl 2-chlorobenzoate has been used in various scientific research studies due to its potential applications in the field of organic synthesis. This compound has been shown to be effective in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. Additionally, this compound has been used in the development of new synthetic methodologies, including palladium-catalyzed cross-coupling reactions.

properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO2/c1-9-7-11(16)8-10(2)14(9)19-15(18)12-5-3-4-6-13(12)17/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKVNHLZFXGYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=CC=CC=C2Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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